Isopropyl cyclopropanecarboxylate

Description

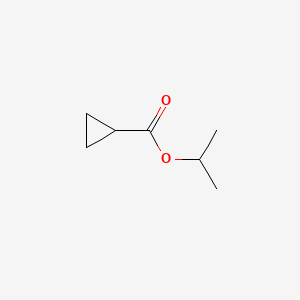

Isopropyl cyclopropanecarboxylate is an ester derivative of cyclopropanecarboxylic acid, where the ester moiety is an isopropyl group. Cyclopropanecarboxylates are characterized by their strained cyclopropane ring, which confers unique reactivity and stability. These compounds are frequently utilized as intermediates in organic synthesis, active ingredients in pesticides (e.g., bifenthrin, resmethrin) , or substrates for studying stereochemical effects .

Properties

CAS No. |

6887-83-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

propan-2-yl cyclopropanecarboxylate |

InChI |

InChI=1S/C7H12O2/c1-5(2)9-7(8)6-3-4-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

QEYGAMYURHNUMI-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1CC1 |

Canonical SMILES |

CC(C)OC(=O)C1CC1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Isopropyl cyclopropanecarboxylate serves as an important intermediate in organic synthesis. Its cyclopropane structure contributes to the development of complex molecules through various reactions:

- Cyclopropanation Reactions : The compound can participate in cyclopropanation reactions, which are crucial for synthesizing cyclopropane derivatives. For instance, the use of diazo compounds in the presence of transition metal catalysts has been demonstrated to yield high yields of cyclopropanecarboxylates .

- Functionalization : this compound can be functionalized to produce a variety of derivatives. Its reactivity allows for transformations that introduce different functional groups, making it versatile for synthesizing bioactive compounds.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a bioisosteric replacement:

- Drug Discovery : Cyclopropane-containing compounds often exhibit improved pharmacological properties compared to their acyclic counterparts. For example, the incorporation of cyclopropane motifs into drug candidates has been linked to enhanced potency and selectivity against specific biological targets .

- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against prostate cancer cell lines, suggesting its potential as an anti-cancer agent .

Agricultural Applications

This compound has been investigated for its insecticidal properties:

- Insecticides : Research indicates that certain esters derived from cyclopropanecarboxylic acids exhibit high insecticidal activity while being less toxic to non-target organisms such as fish and mammals. This makes them suitable for agricultural applications where pest control is necessary without harming beneficial species .

- Field Trials : In trials conducted on rice plants infested with pests, formulations containing this compound demonstrated effective mortality rates against various insect species, including leafhoppers and planthoppers. These results highlight its utility in integrated pest management strategies.

Data Tables and Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Property/Application | This compound | Other Cyclopropane Derivatives |

|---|---|---|

| Chemical Structure | C₅H₸O₂ | Varies |

| Synthesis Method | Via diazo reactions | Various methods |

| Pharmaceutical Potential | Anti-cancer activity | Varies |

| Insecticidal Activity | High efficacy against pests | Varies |

| Toxicity to Non-target Species | Low | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Cyclopropanecarboxylate

- Structure : Ethyl ester of cyclopropanecarboxylic acid (C6H10O2; MW: 114.14) .

- Properties : Lower molecular weight and simpler alkyl chain compared to isopropyl derivatives. Ethyl esters generally exhibit higher volatility and lower lipophilicity (log Pow ~2–3 inferred from analogs) .

- Applications : Used in synthetic protocols (e.g., transesterification) and as a precursor in pesticide synthesis .

2-Methyl-2-[(1,2,4-trimethyl-2-penten-1-yl)oxy]propyl Cyclopropanecarboxylate

- Structure : Branched alkyl ester with a complex substituent (CAS 676532-44-8) .

- Properties : High lipophilicity (log Pow = 4.4) due to the bulky alkyl chain. Exhibits low acute toxicity (oral LD50 >2,000 mg/kg) but is a skin sensitizer .

Bifenthrin (Cyclopropanecarboxylate Ester Derivative)

- Structure : Contains a 2-methylbiphenyl group and trifluoropropenyl substituent .

- Properties : High insecticidal activity due to enhanced stability and target affinity. The branched ester group (isopropyl-like) likely contributes to its bioactivity and environmental persistence .

Resmethrin

- Properties: Rapid knockdown effect in insecticides, attributed to its ester group’s balance between lipophilicity and hydrolytic stability .

Data Table: Key Properties of Cyclopropanecarboxylate Esters

*Estimated based on alkyl chain length and branching.

†Calculated properties due to lack of direct data.

Research Findings

- Synthesis: Ethyl cyclopropanecarboxylate is synthesized via esterification of cyclopropanecarboxylic acid with ethanol, a method adaptable to isopropyl derivatives using isopropanol . Stereochemical outcomes (e.g., trans:cis ratios in substituted esters) influence bioactivity, as seen in ethyl 2-(6-cyclopropylpyridazin-4-yl)-3-phenylcyclopropanecarboxylate (trans:cis = 9:1) .

- Toxicity : Branched esters (e.g., 2-methyl-2-...propyl ester) exhibit low acute toxicity but pose sensitization risks, emphasizing the need for handling precautions .

- Environmental Behavior : Higher log Pow values correlate with environmental persistence, as observed in bifenthrin and resmethrin .

Preparation Methods

Cyclization of Isopropyl Chlorobutyrate Esters (Phase Transfer Catalysis)

One well-documented method involves the cyclization of isopropyl chlorobutyrate in the presence of sodium hydroxide and a phase transfer catalyst such as methyltributylammonium chloride. The reaction proceeds under mild conditions (around 25 °C) with stirring for approximately 6 hours.

-

- Sodium hydroxide (NaOH)

- Methyltributylammonium chloride (phase transfer catalyst)

- Temperature: 25 °C

- Time: 6 hours

- Molar ratio (NaOH : isopropyl chlorobutyrate : catalyst) = 1 : 1.5 : 0.063

Procedure:

Sodium hydroxide and methyltributylammonium chloride are added to a round-bottom flask, followed by the isopropyl chlorobutyrate. The mixture is stirred uniformly at 25 °C for 6 hours. After completion, the mixture is filtered, and the filtrate is subjected to rectification and separation to isolate the product.-

- Product content by gas chromatography: 85%

- Calculated yield: ~80%

This method is efficient and produces this compound with good yield and purity without requiring harsh conditions or expensive catalysts.

Multi-Step Synthesis from γ-Butyrolactone via Chlorobutyrate Esters

Another synthetic pathway starts from γ-butyrolactone, which undergoes cleavage with hydrogen chloride in the presence of aqueous sulfuric acid to form 4-chlorobutyric acid. This acid is then converted into chlorobutyrate esters, which undergo cyclization with sodium hydroxide and a phase transfer catalyst to yield cyclopropanecarboxylate esters.

-

- γ-Butyrolactone cleavage to 4-chlorobutyric acid

- Esterification to chlorobutyrate esters

- Cyclization with sodium hydroxide and phase transfer catalyst to cyclopropanecarboxylate esters

-

- Sodium hydroxide as base

- Phase transfer catalysts (e.g., quaternary ammonium salts)

- Chlorinated solvents such as dichloromethane may be used, although their handling requires caution

-

- Use of chlorinated solvents complicates product isolation

- Yields reported are moderate, sometimes below 50% without recycling steps

- Requires multiple reaction and purification stages

This method is more complex and less environmentally friendly due to solvent use but provides a route to various cyclopropanecarboxylate derivatives.

Reaction Conditions and Parameters

| Parameter | Method 1: Cyclization of Isopropyl Chlorobutyrate | Method 2: Multi-step from γ-Butyrolactone |

|---|---|---|

| Base | Sodium hydroxide | Sodium hydroxide |

| Catalyst | Methyltributylammonium chloride (phase transfer) | Phase transfer catalyst (quaternary ammonium salt) |

| Temperature | 25 °C | Variable, often ambient to moderate heat |

| Reaction time | 6 hours | Multiple steps, total time longer |

| Solvent | Aqueous phase, no chlorinated solvent preferred | Chlorinated solvents (e.g., dichloromethane) |

| Yield | ~80% | <50% without recycling |

| Product Purity (GC) | 85% | Variable, often requires further purification |

| Environmental considerations | Mild, aqueous system | Use of chlorinated solvents |

Research Findings and Analysis

The cyclization method using sodium hydroxide and methyltributylammonium chloride is efficient, scalable, and avoids harmful solvents, making it preferable for industrial applications.

The multi-step synthesis involving γ-butyrolactone is historically important but less favored due to lower yields, complexity, and environmental concerns related to chlorinated solvents.

Oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid, followed by amidation and esterification, offers alternative routes but is more relevant for producing amides rather than esters like this compound.

The phase transfer catalysis approach enables smooth cyclization reactions under mild conditions, improving selectivity and yield without requiring metal catalysts or harsh reagents.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of isopropyl chlorobutyrate | NaOH, methyltributylammonium chloride, 25 °C, 6 h | 80 | Mild, aqueous system, good yield and purity |

| 2 | Cleavage of γ-butyrolactone to chlorobutyrate ester + cyclization | HCl, H2SO4, NaOH, phase transfer catalyst, chlorinated solvents | <50 | Multi-step, solvent handling issues |

| 3 | Oxidation of cyclopropanecarboxaldehyde + amidation | Molecular oxygen, ammonia, no catalyst, 50-100 °C | Variable | More relevant for amides, complex process |

Q & A

Q. What experimental conditions optimize the hydrolysis of isopropyl cyclopropanecarboxylate using phase transfer catalysis (PTC)?

Hydrolysis can be accelerated using liquid-liquid PTC, with catalytic activity following the order: BTEC > BTMAC > CTMAB > TBAB. Optimal conditions include a 0.03:1:1.5 molar ratio of catalyst (e.g., BTEAC) to ester to sodium hydroxide, reacting at 50°C for 2 hours, yielding 92% efficiency. This method replaces costly sodium alcoholate with NaOH under mild conditions .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring in this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for identifying cyclopropane ring protons (δ 0.5–1.5 ppm) and carbons (δ 8–15 ppm). Infrared (IR) spectroscopy detects ester carbonyl stretches (~1740 cm) and cyclopropane ring vibrations (1020–1070 cm). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers resolve discrepancies in reported catalytic activities for cyclopropanecarboxylate synthesis?

Methodological inconsistencies (e.g., catalyst purity, solvent polarity, temperature gradients) often underlie contradictions. Systematic replication studies with controlled variables (e.g., NaOH concentration, reaction time) and statistical tools (ANOVA) can isolate influential factors. Cross-referencing data from peer-reviewed sources like PubChem or IUPAC guidelines ensures reliability .

Advanced Research Questions

Q. What mechanistic insights explain the cyclopropane ring formation during ester cyclization?

The reaction proceeds via a base-mediated intramolecular nucleophilic attack, where the alkoxide ion displaces a leaving group (e.g., halide) to form the strained cyclopropane ring. Computational studies (DFT) suggest transition states with bond angles close to 60°, consistent with Baeyer strain theory. Experimental evidence supports a concerted rather than stepwise mechanism .

Q. How do structural modifications of cyclopropanecarboxylate esters influence their biological activity in pesticides?

Substituents on the cyclopropane ring (e.g., methyl, dichlorovinyl groups) enhance insecticidal activity by improving binding to sodium channels. For example, Resmethrin’s 2,2-dimethyl-3-(2-methylpropenyl) group increases photostability and target specificity. Structure-activity relationship (SAR) studies using molecular docking and LD assays are essential for optimization .

Q. What analytical methods detect degradation products of this compound in environmental samples?

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 210–220 nm) separates hydrolysis products like cyclopropanecarboxylic acid. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile derivatives. Validation requires spiked recovery tests (80–120%) and calibration curves (R > 0.99) to ensure sensitivity at sub-ppm levels .

Q. How should kinetic studies be designed to assess the stability of the cyclopropane ring under varying pH and temperature conditions?

Use pseudo-first-order kinetics with excess hydroxide ions to monitor ester hydrolysis. Data collection via UV spectroscopy (ester carbonyl decay at 240 nm) at 25–80°C and pH 7–13. Arrhenius plots (ln k vs. 1/T) quantify activation energy, while Eyring equations reveal thermodynamic parameters (ΔH‡, ΔS‡). Triplicate trials minimize error .

Methodological Guidance

Q. What statistical approaches validate purity assessments of synthesized this compound?

Combine HPLC purity data (>98%) with Grubbs’ test to identify outliers. Use t-tests to compare batch means against reference standards. For impurity profiling, Principal Component Analysis (PCA) clusters contaminants by retention time and MS fragmentation .

Q. How can researchers adapt synthesis protocols from related cyclopropanecarboxylate esters (e.g., methyl or ethyl derivatives)?

Modify esterification steps by substituting alcohols (e.g., isopropanol for methanol). Optimize reaction stoichiometry (1:1.2 molar ratio of cyclopropanecarboxylic acid to alcohol) and acid catalysts (HSO, 0.5% w/w). Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) eluent .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.